(S)-Metoprolol-d7 is a labeled isotopic variant of Metoprolol, a selective beta-1 adrenergic receptor blocker primarily used in the treatment of cardiovascular conditions such as hypertension and angina. This compound is distinguished by the incorporation of deuterium atoms, which enhance its utility in pharmacokinetic studies and metabolic research. The chemical formula for (S)-Metoprolol-d7 is , and it has a molecular weight of 274.41 g/mol .
(S)-Metoprolol-d7 is classified under organic compounds, specifically as a beta-blocker. It falls into several subclasses, including phenols and tyrosols, due to its structural characteristics. The compound is primarily synthesized for research purposes and is available from various chemical suppliers for analytical testing .
The synthesis of (S)-Metoprolol-d7 involves several steps, typically starting from readily available precursors. The process can be outlined as follows:
The detailed mechanisms often involve careful temperature control and the use of solvents like isopropanol to facilitate reactions while minimizing side reactions .
(S)-Metoprolol-d7 features a chiral center at the carbon adjacent to the amine group, which contributes to its pharmacological activity. The molecular structure can be represented as follows:
The presence of deuterium (D) in the structure allows for enhanced tracking in metabolic studies using techniques such as mass spectrometry .
(S)-Metoprolol-d7 can participate in various chemical reactions typical for beta-blockers. These include:
These reactions are crucial for understanding the compound's behavior in biological systems and its metabolic pathways .
(S)-Metoprolol-d7 functions by selectively blocking beta-1 adrenergic receptors located primarily in cardiac tissues. This action leads to:
Pharmacokinetic studies utilizing (S)-Metoprolol-d7 allow researchers to trace its metabolic pathways and understand how variations in dosing affect therapeutic outcomes .
These properties are essential for determining appropriate handling procedures during laboratory work and for assessing stability under various conditions .
(S)-Metoprolol-d7 serves several important roles in scientific research:
The unique properties of (S)-Metoprolol-d7 make it a valuable tool in both pharmaceutical development and clinical research settings .
Deuterium (²H or D), a stable hydrogen isotope with a neutron in its nucleus, serves as a powerful tool in pharmaceutical research due to its minimal disruption of molecular structure and function. Unlike radioactive isotopes, deuterium-labeled compounds such as (S)-Metoprolol-d7 offer safety advantages for researchers while maintaining nearly identical chemical behavior to their non-deuterated counterparts. The strategic replacement of hydrogen atoms with deuterium at specific molecular positions creates a distinctive mass signature that enables precise tracking without significantly altering the compound's steric properties or receptor binding characteristics. This isotopic substitution is particularly valuable for beta-blockers like Metoprolol, where subtle changes to molecular structure could potentially affect β1-adrenoceptor binding affinity and pharmacological activity [2] [3].
The seven deuterium atoms in (S)-Metoprolol-d7 are specifically incorporated at the isopropyl group (C([2H])([2H])C([2H])(N)C([2H])([2H])[2H]), which represents the metabolic "soft spot" most vulnerable to oxidative transformations. This strategic placement maintains the core pharmacophore while creating metabolic resistance at the site most susceptible to degradation. The resulting mass shift of 7 atomic mass units (from 267.37 g/mol for unlabeled Metoprolol to 274.41 g/mol for the free base form of the deuterated analog) provides a clear mass spectrometric distinction from its protiated counterpart, enabling unambiguous detection in complex biological matrices [2] [5].
The primary pharmaceutical rationale for deuterium labeling centers on the kinetic isotope effect (KIE), where the strengthened carbon-deuterium bond (compared to carbon-hydrogen) resists cleavage during metabolic reactions. This phenomenon imparts enhanced metabolic stability to deuterated compounds, particularly at sites where metabolism occurs through rate-determining C-H bond cleavage. For (S)-Metoprolol-d7, the deuteration of the isopropyl moiety significantly impedes oxidative deamination—the major metabolic pathway mediated by cytochrome P450 enzymes—potentially extending the drug's half-life and altering its pharmacokinetic profile [3] [5].
Table 1: Metabolic Advantages of Deuterium Labeling in (S)-Metoprolol-d7
| Property | Unlabeled Metoprolol | (S)-Metoprolol-d7 | Research Impact |
|---|---|---|---|
| Vulnerable Metabolic Site | Isopropyl group | Deuterium-protected isopropyl | Enhanced metabolic stability |
| Molecular Weight | 267.37 g/mol | 274.41 g/mol (free base) | Mass spectrometric differentiation |
| Major Metabolic Pathway | CYP2D6-mediated oxidation | Impaired oxidative deamination | Altered metabolite profile |
| Detection in Matrices | Background interference | Distinct isotopic signature | Improved quantification accuracy |
Beyond metabolic studies, (S)-Metoprolol-d7 serves as an essential internal standard in quantitative bioanalysis. When spiked into biological samples prior to processing, it experiences nearly identical extraction recovery, chromatographic behavior, and ionization efficiency as the endogenous analyte while providing a distinct mass spectrometric signature. This application compensates for matrix effects and analytical variability, significantly improving the accuracy and precision of Metoprolol quantification in pharmacokinetic studies. The deuterated analog's structural fidelity ensures co-elution with the native compound during chromatographic separation while allowing resolution in the mass analyzer based on their mass difference [2] [3].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5